6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine
Beschreibung
Overview of Pyrrolopyridine Chemistry
Pyrrolopyridines constitute a fundamental class of heterocyclic compounds characterized by the fusion of a five-membered pyrrole ring with a six-membered pyridine ring. These bicyclic systems are also designated as azaindoles or azaisoindoles, depending on the specific arrangement of nitrogen atoms within their molecular framework. The structural architecture of pyrrolopyridines combines two essential pharmacophores, pyrrole and pyridine, which collectively contribute to their remarkable biological activity and synthetic utility. The pyrrole component provides a five-membered aromatic ring containing four carbon atoms and one nitrogen atom, while the pyridine moiety contributes a six-membered aromatic ring with five carbon atoms and one nitrogen center.
The chemical properties of pyrrolopyridines are heavily influenced by the electronic characteristics of both constituent rings. Pyrrole exhibits aromatic character due to the delocalization of the lone pair electrons on the nitrogen atom into the ring system, creating a 4n + 2 aromatic system according to Huckel's rule. The resonance energy of pyrrole is approximately 88 kilojoules per mole, which is modest compared to benzene but comparable to related heterocycles such as thiophene and furan. The nitrogen atom in pyrrole is characterized as an extremely weak base for an amine, with a conjugate acid pKa of -3.8. Additionally, pyrrole demonstrates weak acidity at the nitrogen-hydrogen position, with a pKa of 16.5.
The integration of pyrrole and pyridine rings in pyrrolopyridine systems creates unique electronic environments that facilitate diverse chemical transformations. The nitrogen atoms in these systems can serve as both hydrogen bond donors and acceptors, enabling favorable interactions with biological targets. This dual functionality has led to the widespread adoption of pyrrolopyridine scaffolds in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs. The physicochemical properties of pyrrolopyridine derivatives can be systematically modified through adjustment of polarity, lipophilicity, and hydrogen bonding characteristics, making them highly adaptable for various therapeutic applications.
Structural Classification of Pyrrolopyridine Isomers
Pyrrolopyridines exist in six distinct isomeric forms, each characterized by different fusion patterns between the pyrrole and pyridine rings. These isomers are systematically classified based on the specific positions where the two heterocyclic components are joined. The classification system provides a comprehensive framework for understanding the structural diversity within the pyrrolopyridine family and the corresponding variations in chemical and biological properties.
The pyrrolo[3,2-b]pyridine isomer, which serves as the core structure for 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine, represents one of the most studied and synthetically accessible variants. In this isomer, the pyrrole ring is fused to the pyridine ring at the 3,2-positions of the pyrrole and the b-position of the pyridine. This specific fusion pattern creates a bicyclic system with distinctive electronic properties and reactivity patterns that differ significantly from other pyrrolopyridine isomers.
The following table presents the comprehensive classification of pyrrolopyridine isomers:
| Isomer Type | Fusion Pattern | Common Name | Molecular Formula | Key Characteristics |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine | 2,3-b fusion | 7-azaindole | C₇H₆N₂ | Most biologically active isomer |
| Pyrrolo[3,2-b]pyridine | 3,2-b fusion | 4-azaindole | C₇H₆N₂ | Target compound framework |
| Pyrrolo[3,4-b]pyridine | 3,4-b fusion | 5-azaindole | C₇H₆N₂ | Moderate synthetic accessibility |
| Pyrrolo[2,3-c]pyridine | 2,3-c fusion | 6-azaindole | C₇H₆N₂ | Limited biological studies |
| Pyrrolo[3,2-c]pyridine | 3,2-c fusion | Alternative 6-azaindole | C₇H₆N₂ | Rare synthetic target |
| Pyrrolo[3,4-c]pyridine | 3,4-c fusion | Unique isomer | C₇H₆N₂ | Specialized applications |
Each isomeric form exhibits distinct chemical reactivity and biological activity profiles. The pyrrolo[2,3-b]pyridine isomer, commonly known as 7-azaindole, has garnered significant attention due to its presence in numerous pharmaceutical compounds and natural products. Notable examples include vemurafenib, a protein kinase inhibitor approved for melanoma treatment, and pexidartinib, a tyrosine kinase inhibitor used for treating tenosynovial giant cell tumors.
The pyrrolo[3,2-b]pyridine isomer, which forms the backbone of the target compound, demonstrates unique properties that make it particularly valuable in synthetic chemistry. This isomer allows for selective functionalization at various positions, including the 6-position where bromination can be achieved with high regioselectivity. The nitrogen atom in the pyrrole ring can be readily protected with various silyl groups, providing stability and directing effects for subsequent chemical transformations.
Historical Development of Pyrrolopyridine Research
The investigation of pyrrolopyridine compounds has evolved significantly over the past century, driven by both academic curiosity and practical applications in medicinal chemistry. The initial interest in these heterocyclic systems emerged from their identification in natural products, particularly alkaloids with notable biological activities. The alkaloid camptotheca, isolated from the Camptotheca acuminata tree, was among the first pyrrolopyridine-containing natural products to demonstrate significant therapeutic potential as a topoisomerase I inhibitor with applications in cancer treatment and human immunodeficiency virus therapy.
The discovery of additional pyrrolopyridine alkaloids further established the importance of this structural class. Pumiloside and deoxypumiloside, isolated from Ophiorrhiza pumila, along with variolin B and deoxyvariolin B from the antarctic sponge Kirkpatrickia variolosa, demonstrated the widespread occurrence of pyrrolopyridine scaffolds in nature. The antiviral alkaloid mappicin from Mappia foetida and the anticancer meriolin derivatives provided additional evidence for the therapeutic potential of pyrrolopyridine-based compounds.
The systematic synthetic exploration of pyrrolopyridines began in the mid-20th century with the development of reliable methods for constructing the bicyclic framework. Early synthetic approaches focused on cyclization reactions involving appropriately substituted pyridine or pyrrole precursors. The introduction of transition metal-catalyzed reactions in the latter part of the 20th century significantly expanded the synthetic possibilities for pyrrolopyridine derivatives, enabling more efficient and selective preparation of complex substitution patterns.
The recognition of pyrrolopyridines as privileged structures in medicinal chemistry occurred during the 1990s and early 2000s, coinciding with the approval of several pyrrolopyridine-based drugs. The development of vemurafenib as a BRAF inhibitor marked a significant milestone, demonstrating that pyrrolopyridine derivatives could achieve high selectivity and potency against specific molecular targets. This success catalyzed extensive research into pyrrolopyridine chemistry, leading to the development of numerous synthetic methodologies and the identification of new biological targets.
The evolution of protecting group chemistry has played a crucial role in advancing pyrrolopyridine synthesis. The introduction of triisopropylsilyl protecting groups for pyrrole nitrogen atoms represented a significant advancement, providing enhanced stability compared to earlier protecting groups while maintaining compatibility with a wide range of reaction conditions. This development enabled more sophisticated synthetic strategies and facilitated the preparation of complex pyrrolopyridine derivatives such as this compound.
Significance of this compound in Heterocyclic Chemistry
This compound represents a strategically designed intermediate that combines multiple functional elements to create a highly versatile synthetic building block. The compound features a molecular formula of C₁₆H₂₅BrN₂Si and a molecular weight of 353.37 grams per mole, reflecting the substantial increase in molecular complexity achieved through the introduction of the triisopropylsilyl protecting group.
The structural design of this compound incorporates several key strategic elements. The bromine atom at the 6-position provides a reactive site for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. This halogen substitution enables the systematic elaboration of the pyrrolopyridine core through the formation of carbon-carbon and carbon-heteroatom bonds. The regioselective introduction of the bromine atom at the 6-position is achieved through careful control of reaction conditions and the use of appropriate brominating agents.
The triisopropylsilyl protecting group at the 1-position serves multiple critical functions in the synthetic utility of this compound. First, it provides steric protection for the pyrrole nitrogen, preventing unwanted side reactions during subsequent transformations. Second, the bulky nature of the triisopropylsilyl group influences the regioselectivity of electrophilic substitution reactions, directing incoming electrophiles to alternative positions on the ring system. Third, the triisopropylsilyl group enhances the stability of the compound toward hydrolytic conditions while remaining removable under controlled deprotection conditions.
The following table summarizes the key structural and physical properties of this compound:
The synthetic accessibility of this compound has made it an important intermediate in the preparation of more complex pyrrolopyridine derivatives. The compound serves as a key building block for the synthesis of pharmaceutical intermediates and biologically active molecules. Its role in medicinal chemistry research is particularly significant, as it enables the systematic exploration of structure-activity relationships within the pyrrolopyridine class.
The commercial availability of this compound from multiple suppliers reflects its importance in contemporary synthetic chemistry. The compound is typically supplied with high purity specifications, ensuring consistent results in research applications. The established synthetic routes for its preparation have been optimized to provide reliable access to this important intermediate, supporting its widespread use in academic and industrial research programs.
The significance of this compound extends beyond its immediate synthetic utility to encompass its role as a model system for understanding pyrrolopyridine chemistry. The well-defined substitution pattern and protecting group strategy employed in this compound provide valuable insights into the design principles for related heterocyclic systems. These insights have informed the development of new synthetic methodologies and have contributed to the broader understanding of heterocyclic chemistry and its applications in drug discovery and materials science.
Eigenschaften
IUPAC Name |
(6-bromopyrrolo[3,2-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-15-16(19)9-14(17)10-18-15/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCMSZSQBFLIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640152 | |
| Record name | 6-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-27-4 | |
| Record name | 6-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of the triisopropylsilyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The triisopropylsilyl group is introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Deprotection Reactions: The triisopropylsilyl group can be removed under acidic or basic conditions to yield the free pyrrole compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Deprotection Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the triisopropylsilyl group.
Major Products Formed
Substitution Reactions: Products include substituted pyrrolopyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyrrolopyridine with boronic acids.
Deprotection Reactions: The major product is the free pyrrole compound.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and as a precursor for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a carbon-carbon bond with a boronic acid derivative through a palladium-catalyzed process . The triisopropylsilyl group serves as a protecting group that can be removed to reveal the reactive pyrrole moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-(triisopropylsilyl)pyrrole: Similar structure but with the bromine atom at a different position.
6-Bromo-1H-pyrazolo[4,3-b]pyridine: Similar core structure but without the triisopropylsilyl group.
Uniqueness
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine atom and the triisopropylsilyl group, which provide specific reactivity and protection during chemical synthesis. This combination allows for selective reactions and the formation of complex molecules.
Biologische Aktivität
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine is a compound belonging to the pyrrolopyridine class, characterized by a bromine atom at the 6th position and a triisopropylsilyl group attached to the nitrogen of the pyrrole ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₆H₂₅BrN₂Si
- Molecular Weight : 353.37 g/mol
- CAS Number : 1015609-27-4
Synthesis
The synthesis typically involves:
- Bromination of a pyrrolopyridine precursor using bromine or N-bromosuccinimide (NBS).
- Introduction of the triisopropylsilyl group using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as triethylamine (TEA) .
The biological activity of this compound is influenced by its ability to undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles, forming new bonds.
- Coupling Reactions : Participates in Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds.
- Deprotection Reactions : The triisopropylsilyl group can be removed under acidic or basic conditions, yielding free pyrrole compounds .
Inhibition Studies
Recent studies have indicated that derivatives of pyrrolopyridines exhibit significant biological activities, particularly as inhibitors of various protein kinases. For instance:
- A structure-activity relationship study highlighted that related compounds showed nanomolar potencies against haspin, a kinase involved in cell cycle regulation .
Cytotoxicity and Antiproliferative Effects
The compound's derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. For example:
- Compounds derived from similar scaffolds have been shown to induce apoptosis and inhibit cell proliferation in U-2 OS cells, confirming their potential as anticancer agents .
Study 1: Haspin Inhibition
A recent investigation into pyrrolo[3,2-g]isoquinolines revealed that certain analogs exhibited IC₅₀ values as low as 76 nM against haspin. This suggests that modifications on the pyrrolopyridine scaffold could enhance inhibitory potency and selectivity .
Study 2: Cytotoxicity Against Cancer Cell Lines
Research focusing on related compounds indicated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to mitochondrial dysfunction and subsequent apoptosis induction .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential kinase inhibitor; cytotoxic effects |
| 3-Bromo-1-(triisopropylsilyl)pyrrole | Similar structure with different bromination | Moderate activity against certain kinases |
| 6-Bromo-1H-pyrazolo[4,3-b]pyridine | Lacks triisopropylsilyl group | Lower reactivity in coupling reactions |
Q & A
Basic: What are the standard synthetic routes for 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine, and how is its structure confirmed?
Answer:
The synthesis typically involves halogenation and silylation steps. A common approach starts with a brominated pyrrolopyridine precursor, followed by triisopropylsilyl protection under anhydrous conditions using reagents like triisopropylsilyl chloride (TIPS-Cl) and a base (e.g., NaH or K₂CO₃). For example, similar compounds have been synthesized via Pd-catalyzed cross-coupling reactions or nucleophilic substitution .
Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic shifts for the TIPS group at δ ~1.0–1.2 ppm for isopropyl protons and δ ~18–20 ppm for silicon-attached carbons) and HRMS to verify molecular weight. IR spectroscopy (e.g., ~2200 cm⁻¹ for nitrile groups in related derivatives) and X-ray crystallography (for solid-state conformation) are also used .
Advanced: How can catalytic systems and reaction conditions be optimized to improve synthesis efficiency?
Answer:
Optimization focuses on:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligands influencing yield and regioselectivity .
- Hydrogenation : Raney Nickel under H₂ atmosphere reduces nitro intermediates to amines, requiring strict control of reaction time (3–4 hours) to prevent over-reduction .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 1–2 hours) while improving yields by 10–15% in derivatives, with optimized solvent mixtures (e.g., DMF/THF) .
Basic: What analytical techniques are critical for purity assessment and impurity profiling?
Answer:
- HPLC/LC-MS : Quantifies purity and detects trace impurities (e.g., dehalogenated byproducts or unreacted silylating agents).
- TLC with UV visualization : Monitors reaction progress using dichloromethane/methanol (95:5) as mobile phase .
- Elemental analysis : Validates C/H/N content (e.g., deviations >0.3% indicate impurities) .
Advanced: How does the triisopropylsilyl (TIPS) group influence reactivity in cross-coupling reactions?
Answer:
The TIPS group:
- Steric hindrance : Directs electrophilic substitution to the less hindered C-5 position in pyrrolopyridine cores .
- Stability : Protects reactive NH groups from oxidation during Suzuki-Miyaura couplings, enabling selective functionalization .
- Solubility : Enhances solubility in nonpolar solvents (e.g., heptane/EtOAc mixtures), facilitating purification .
Advanced: What in vivo models are used to evaluate pharmacokinetics and target engagement?
Answer:
- Rat models : Oral administration (10 mg/kg) with blood-brain barrier penetration studies (e.g., receptor occupancy >75% for GluN2B modulators) .
- Dose-response experiments : Determine ED₅₀ values (e.g., 2.0 mg/kg for compound 9) via microdialysis or PET imaging .
- Metabolic stability assays : Liver microsomes (human/rat) assess CYP450-mediated degradation, guiding structural modifications to reduce clearance rates .
Advanced: How are structure-activity relationship (SAR) studies designed to enhance bioactivity?
Answer:
- Core modifications : Introducing electron-withdrawing groups (e.g., CF₃ at C-5) improves FGFR1 inhibition (IC₅₀ ~7 nM) by enhancing hydrogen bonding with kinase domains .
- Substituent screening : Libraries of boronic esters or acetylene derivatives (e.g., phenylethynyl groups) are tested in Heck or Sonogashira reactions to optimize potency .
- Pharmacophore modeling : Aligns substituents (e.g., TIPS groups) with hydrophobic pockets in target proteins (e.g., GluN2B or FGFR1) .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage conditions : Argon atmosphere at −20°C in amber vials to prevent moisture absorption and photodegradation.
- Degradation markers : Monitor via ¹H NMR for loss of TIPS (δ ~1.0 ppm) or bromine displacement (new aromatic proton signals) .
Advanced: How are computational methods applied to predict biological activity and optimize derivatives?
Answer:
- Molecular docking : Identifies binding poses in FGFR1 (e.g., hydrogen bonds with Asp641) or GluN2B (hydrophobic interactions with Leu135) .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values (e.g., nitro groups reduce IC₅₀ by 50% in kinase assays) .
- AI-driven scaffold prioritization : Murcko scaffolds (e.g., pyrrolo[3,2-b]pyridine) are ranked for synthetic feasibility and target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
